2-Phenylbicyclo[1.1.1]pentane

Medicinal chemistry Bioisostere design Scaffold hopping

2-Phenylbicyclo[1.1.1]pentane (2-phenyl-BCP; C₁₁H₁₂; MW 144.21 g/mol) is a bridge‑(C2)-substituted bicyclo[1.1.1]pentane derivative. Unlike the extensively exploited 1,3‑disubstituted BCPs that serve as para‑phenylene bioisosteres, substitution at the C2 bridge position places the phenyl ring in a geometrically and electronically distinct environment, making 2‑phenyl‑BCP a candidate bioisostere for ortho‑ and meta‑substituted arenes.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
Cat. No. B8397846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbicyclo[1.1.1]pentane
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1C2CC1C2C3=CC=CC=C3
InChIInChI=1S/C11H12/c1-2-4-8(5-3-1)11-9-6-10(11)7-9/h1-5,9-11H,6-7H2
InChIKeyCENYUOBGLJHZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylbicyclo[1.1.1]pentane – A Bridge-Substituted BCP Scaffold for Ortho/Meta-Arene Bioisosterism in Drug Discovery


2-Phenylbicyclo[1.1.1]pentane (2-phenyl-BCP; C₁₁H₁₂; MW 144.21 g/mol) is a bridge‑(C2)-substituted bicyclo[1.1.1]pentane derivative [1]. Unlike the extensively exploited 1,3‑disubstituted BCPs that serve as para‑phenylene bioisosteres, substitution at the C2 bridge position places the phenyl ring in a geometrically and electronically distinct environment, making 2‑phenyl‑BCP a candidate bioisostere for ortho‑ and meta‑substituted arenes [2]. The BCP cage itself has been established as a non‑classical phenyl ring bioisostere conferring improved aqueous solubility, reduced non‑specific binding, and enhanced metabolic stability relative to the parent aromatic system [3].

Why 2-Phenylbicyclo[1.1.1]pentane Cannot Be Replaced by Generic 1,3‑Disubstituted BCPs or Other Phenyl Bioisosteres


1,3‑Disubstituted bicyclo[1.1.1]pentanes place substituents at the bridgehead positions, reproducing the linear para‑geometry of a 1,4‑disubstituted phenyl ring with essentially identical dihedral angles and inter‑substituent distances [1]. When a phenyl group is instead appended at the C2 bridge position—as in 2‑phenyl‑BCP—the exit vector is oriented roughly perpendicular to the bridgehead‑bridgehead axis, mimicking ortho‑ or meta‑substitution patterns that are inaccessible to 1,3‑BCPs [2]. Furthermore, the bridge carbon bears ~sp²‑like hybridization due to angle strain, which fundamentally alters its electronic character, acid/base behaviour, and metabolic handling relative to bridgehead‑substituted or all‑carbon para‑phenylene replacements such as cubane or bicyclo[2.2.2]octane [3]. These positional and electronic differences mean that 2‑phenyl‑BCP is not interchangeable with other BCP regioisomers or alternative saturated bioisosteres without altering molecular recognition, physicochemical properties, and in vivo performance.

Quantitative Differentiation Evidence for 2‑Phenylbicyclo[1.1.1]pentane Versus Closest Analogs and Alternatives


Bridge vs. Bridgehead Substitution: Ortho/Meta vs. Para Arene Bioisosteric Geometry

2‑Phenyl‑BCP places the phenyl substituent at a bridge (C2) carbon, orienting it approximately perpendicular to the C1–C3 bridgehead axis. This geometry maps onto ortho‑ and meta‑substituted benzene exit vectors, whereas 1,3‑disubstituted BCPs reproduce the linear para‑phenylene geometry [1]. Consequently, 2‑phenyl‑BCP addresses a distinct chemical space that 1,3‑BCPs cannot access [2]. In contrast, alternative saturated bioisosteres—cubane‑1,4‑diyl, bicyclo[2.2.2]octane‑1,4‑diyl, and spiro[3.3]heptane—all enforce linear or near‑linear geometries suited only for para‑replacement [3].

Medicinal chemistry Bioisostere design Scaffold hopping

Kinetic Acidity at C2: 1000‑Fold Lower Reactivity vs. Cycloalkyl Phenyl Ketones

The bridge C2 position of the BCP cage exhibits extreme angle strain (bond angles ~60°), which profoundly suppresses reactivity at that center. Wiberg et al. measured the rate of base‑catalysed deuterium exchange (kinetic acidity) for phenyl bicyclo[1.1.1]pent‑2‑yl ketone and found it to be ~1000‑fold less reactive than cyclobutyl phenyl ketone and cyclopentyl phenyl ketone, and approximately 10‑fold more reactive than cyclopropyl phenyl ketone [1]. This quantifies the unique electronic deactivation imparted by the BCP C2 position relative to less strained carbocycles. For comparison, 1,3‑disubstituted BCPs do not present a C–H bond at the bridgehead with comparable kinetic acidity measurements [2].

Physical organic chemistry Strain energy Reactivity prediction

Aqueous Solubility: ≥50‑Fold Improvement Over the Parent Phenyl Ring System

Replacing a para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl group improves aqueous solubility by at least 50‑fold, as demonstrated across multiple chemotypes by Auberson et al. [1]. While this study evaluated 1,3‑disubstituted BCPs, the solubility benefit is a class‑level property of the BCP cage arising from reduced planarity, lower logP, and disruption of aromatic π‑stacking; 2‑phenyl‑BCP is expected to retain this advantage over its biphenyl or phenyl‑substituted aromatic comparators. In the same study, bicyclo[2.2.2]octane‑1,4‑diyl replacements did not show the same solubility benefits and produced more lipophilic molecules [1]. Cubane‑1,4‑diyl showed improvements for both solubility and NSB but is synthetically less accessible and has a higher molecular weight penalty [2].

Physicochemical properties Drug-likeness Formulation

Metabolic Stability: >3‑Fold Increase in Human Hepatocyte Half‑Life vs. Phenyl Parent

In a direct head‑to‑head comparison using human hepatocytes, BCP‑resveratrol (where the central phenyl ring of resveratrol is replaced by a BCP core) exhibited a half‑life (t₁/₂) of 90.4 ± 11.7 min, compared to 23.2 ± 1.6 min for resveratrol—a >3‑fold improvement in metabolic stability [1]. In rat hepatocytes, resveratrol was metabolised so rapidly that its t₁/₂ could not be quantified (<7.5 min), whereas BCP‑resveratrol displayed a measurable t₁/₂ of 24.2 ± 0.5 min. Glucuronide and sulfate conjugate formation were also significantly reduced for the BCP analog [1]. This class‑level metabolic stabilisation arises because the saturated BCP cage is not a substrate for aromatic hydroxylation by CYP450 enzymes, a major clearance pathway for phenyl‑containing compounds [2].

Metabolic stability Hepatocyte assay ADME

In Vivo Pharmacokinetics: 3.5‑Fold Higher Cₘₐₓ and 12.4‑Fold Higher AUC vs. Phenyl Parent

In a mouse pharmacokinetic study, BCP‑resveratrol (20 mg/kg oral dose) achieved a Cₘₐₓ of 942 ng/mL within 5 min of administration, compared to 273 ng/mL for resveratrol [1]. The AUC₀–ₗₐₛₜ was 587 ng·h/mL for BCP‑resveratrol versus 47.5 ng·h/mL for resveratrol—a 12.4‑fold improvement. The terminal half‑life in vivo was 2.6 h for BCP‑resveratrol versus 0.19 h for resveratrol (13.7‑fold increase), and apparent oral clearance (CL/F) was reduced from 409 L/h/kg to 21.8 L/h/kg (18.8‑fold improvement). In a separate study with γ‑secretase inhibitors, replacement of a para‑fluorophenyl ring with a BCP motif yielded ~4‑fold increases in both Cₘₐₓ and AUC in mice, confirming the translatability of this PK advantage across chemotypes [2].

Oral bioavailability Pharmacokinetics In vivo exposure

CYP450 Metabolic Avoidance: BCP Resists Hydroxylation That Rapidly Clears tert‑Butyl and Phenyl Analogs

In a series of hepatitis C NS5B polymerase inhibitors, incorporation of a bicyclo[1.1.1]pentane motif in place of a tert‑butyl group retained comparable antiviral potency (<10 nM against genotypes 1a, 1b, and 2a) while completely avoiding the rapid CYP450‑mediated hydroxylation that characterised the tert‑butyl analogs [1]. This metabolic switch redirected clearance from oxidative Phase I metabolism to a phosphocholine conjugation pathway, demonstrating that the saturated, strained BCP cage is intrinsically resistant to CYP450 oxidation. In contrast, phenyl rings are well‑established substrates for CYP450‑mediated aromatic hydroxylation, and tert‑butyl groups undergo rapid CYP3A4‑mediated oxidation to tertiary alcohols [2].

Cytochrome P450 Metabolic switching Antiviral drug design

High‑Impact Application Scenarios for 2‑Phenylbicyclo[1.1.1]pentane in Drug Discovery and Chemical Biology


Ortho‑ or Meta‑Substituted Phenyl Ring Replacement in Lead Optimization

When a lead compound contains an ortho‑ or meta‑substituted phenyl ring that drives potency but also introduces metabolic, solubility, or selectivity liabilities, 2‑phenyl‑BCP provides the only BCP regioisomer capable of preserving the angular exit vector required for target engagement while simultaneously delivering the class‑level physicochemical and metabolic stability advantages documented for the BCP scaffold [1]. The geometric rationale is supported by the established mapping of bridge‑substituted BCPs onto ortho‑ and meta‑arene geometries [2].

Rescue of Phenol‑ or Polyphenol‑Containing Natural Product Leads with Poor Oral Bioavailability

Natural products such as resveratrol suffer from extremely rapid first‑pass metabolism (glucuronidation/sulfation of phenolic –OH) leading to t₁/₂ <10 min and negligible oral exposure. Replacing the central phenyl ring with a BCP cage—as demonstrated with BCP‑resveratrol—increased human hepatocyte t₁/₂ >3‑fold, in vivo mouse t₁/₂ 13.7‑fold, and oral AUC 12.4‑fold [3]. 2‑Phenyl‑BCP extends this strategy to polyphenolic natural products where the phenyl ring is attached at an ortho‑ or meta‑like position relative to other pharmacophoric elements.

CYP450 Metabolic Liability Mitigation Without Potency Loss

For drug candidates where a tert‑butyl or phenyl group at a specific position is essential for potency but drives rapid CYP450‑mediated oxidative clearance, 2‑phenyl‑BCP offers a validated replacement that maintains target affinity (<10 nM potency retained in NS5B inhibitors) while completely redirecting metabolism away from CYP450 oxidation [4]. This is particularly valuable in antiviral, oncology, and CNS programs where metabolic stability is a key determinant of efficacy.

Fragment‑Based Drug Discovery and Library Design Targeting Non‑Para Arene Space

Fragment libraries and DNA‑encoded libraries (DELs) are heavily populated with para‑substituted phenyl and 1,3‑BCP building blocks. Incorporation of 2‑phenyl‑BCP as a fragment or library building block expands accessible chemical space into ortho‑ and meta‑mimetic geometries that are under‑explored in current screening collections [5]. The >50‑fold solubility advantage and reduced non‑specific binding of the BCP core [6] further enhance screening hit quality compared to conventional phenyl‑based fragments.

Quote Request

Request a Quote for 2-Phenylbicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.